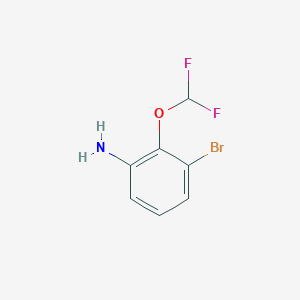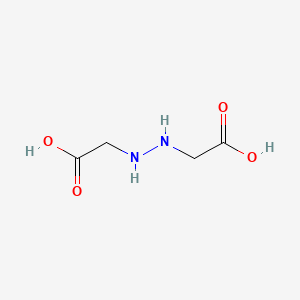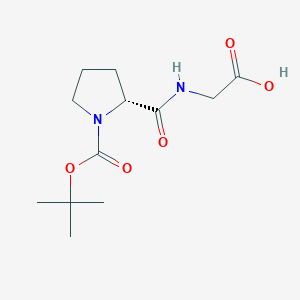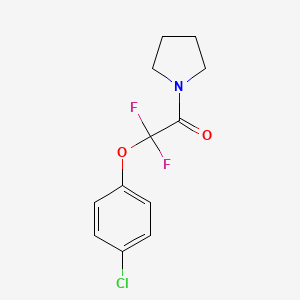
3-Bromo-2-(difluoromethoxy)aniline
Übersicht
Beschreibung
The compound 3-Bromo-2-(difluoromethoxy)aniline is a fluorinated aniline derivative that is of interest due to its potential applications in the synthesis of functional molecules and agrochemical intermediates. The presence of bromo and difluoromethoxy groups in the molecule suggests that it could serve as a versatile building block for further chemical modifications.
Synthesis Analysis
The synthesis of related fluorinated aniline derivatives has been explored in several studies. A method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using commercially available anilines and BrCF2CF2Br as starting materials has been developed, demonstrating the potential for high-efficiency reactions under blue LED irradiation . Additionally, a general protocol for N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as a difluorocarbene source has been reported, highlighting the operational simplicity and wide functional group tolerance of this reaction system .
Molecular Structure Analysis
Spectroscopic and quantum chemical studies have been conducted on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, to investigate their vibrational, structural, thermodynamic, and electronic properties. These studies have shown that the position of the substituent group on the benzene ring significantly influences the molecular structure and electronic properties .
Chemical Reactions Analysis
The reactivity of fluorinated aniline derivatives has been explored through various chemical reactions. For instance, copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines has been used to synthesize 3,3-difluoro-2-oxindole derivatives, with amino groups acting as directing groups for regioselective ortho-difluoroacetylation . Moreover, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol demonstrates the potential for high-yield reactions with little environmental pollution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-(difluoromethoxy)aniline can be inferred from related compounds. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline has been optimized to achieve high yields and product purity, indicating the stability and reactivity of bromo and trifluoromethoxy substituted anilines . The versatility of 3-bromo-1,1,1-trifluoroacetone as a fluorinated building block also suggests that similar compounds like 3-Bromo-2-(difluoromethoxy)aniline could be used in the synthesis of a wide range of trifluoromethylated compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : A study focused on the synthesis and crystal structure analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, which are closely related to 3-Bromo-2-(difluoromethoxy)aniline. The research demonstrated that these compounds can be synthesized in a one-pot procedure and have interesting structural properties, such as a U-shaped structure and the ability to adopt helical structures. This highlights their potential in various synthetic applications (Ito et al., 2002).
Nonlinear Optical (NLO) Materials : Another study conducted vibrational analysis on halogenated anilines, which are structurally similar to 3-Bromo-2-(difluoromethoxy)aniline. The research provided insights into the effects of electron-donating and electron-withdrawing groups on aniline structures. The findings suggest potential applications in nonlinear optical materials, given the unique vibrational properties of these compounds (Revathi et al., 2017).
Photocatalysis in Synthesis : A method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials was developed. This study demonstrates the potential use of 3-Bromo-2-(difluoromethoxy)aniline in photocatalysis, facilitating the installation of amino and fluoroalkyl moieties in various compounds (Kong et al., 2017).
Applications in Drug Discovery and Development : Research on the synthesis of 3,3-difluoro-2-oxindole through a visible-light-induced photoredox difluoromethylation-amidation process utilized anilines, suggesting that compounds like 3-Bromo-2-(difluoromethoxy)aniline could be valuable in drug discovery and development due to their broad substrate tolerance and mild reaction conditions (Yu et al., 2017).
Transition Metal-Free Synthesis : A transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, starting from specific cyclopentanones, has been reported. This approach could be applicable to the synthesis of 3-Bromo-2-(difluoromethoxy)aniline, expanding the range of accessible aniline derivatives (Staudt et al., 2022).
Safety and Hazards
“3-Bromo-2-(difluoromethoxy)aniline” is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H301+H311;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-bromo-2-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAVVCNMXUAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281831 | |
| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethoxy)aniline | |
CAS RN |
259243-50-0 | |
| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259243-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)




![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)
